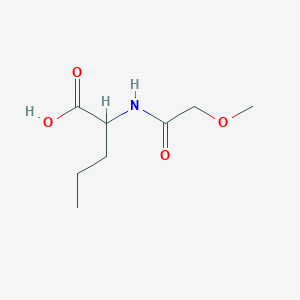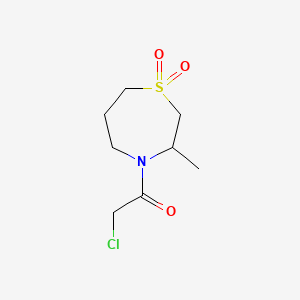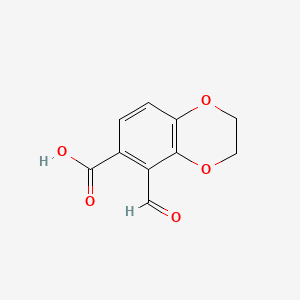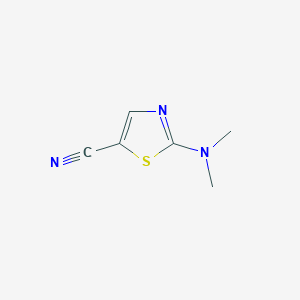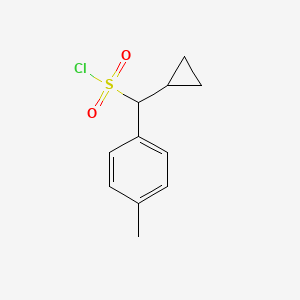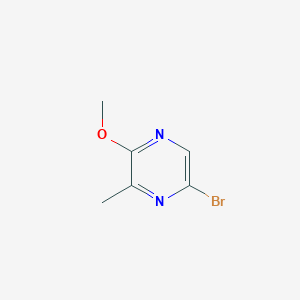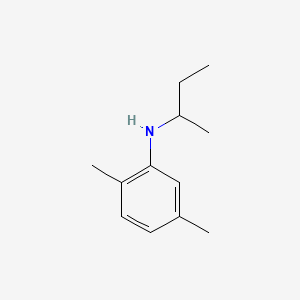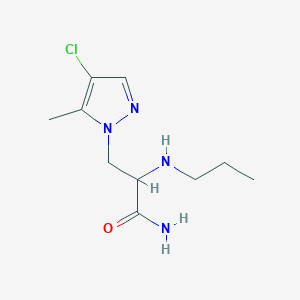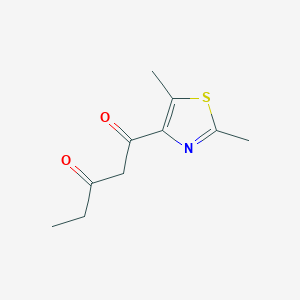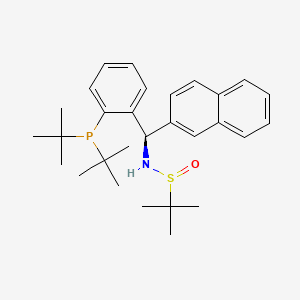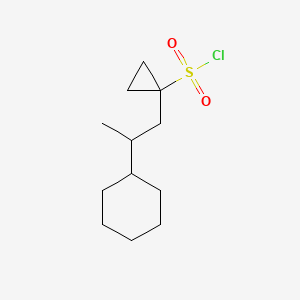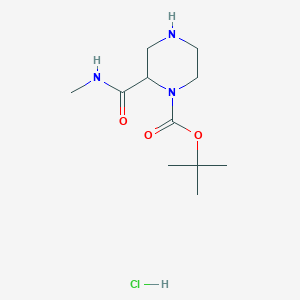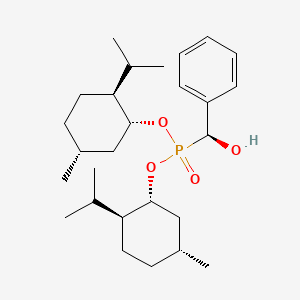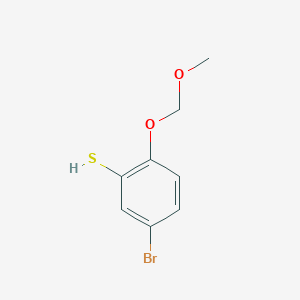
5-Bromo-2-(methoxymethoxy)benzene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(methoxymethoxy)benzene-1-thiol is an organic compound with the molecular formula C8H9BrO2S It is characterized by the presence of a bromine atom, a methoxymethoxy group, and a thiol group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methoxymethoxy)benzene-1-thiol typically involves the protection of the hydroxyl group of 5-bromo-2-hydroxybenzenethiol using methoxymethyl chloride (MOM-Cl) in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dry acetone . The reaction proceeds under reflux conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction: The compound can undergo reduction reactions, particularly at the bromine site, to form the corresponding dehalogenated product.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Oxidation: Disulfides.
Substitution: Various substituted benzene derivatives.
Reduction: Dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(methoxymethoxy)benzene-1-thiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its thiol group.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(methoxymethoxy)benzene-1-thiol is largely dependent on its functional groups:
Thiol Group: Can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.
Bromine Atom: Can participate in halogen bonding, influencing molecular interactions.
Methoxymethoxy Group: Provides steric hindrance and electronic effects that can modulate the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-(methoxymethoxy)benzene
- 1-Bromo-2-(methoxymethyl)benzene
- 2-Bromo-5-fluorophenol
Comparison:
- Uniqueness: The presence of both a thiol group and a methoxymethoxy group in 5-Bromo-2-(methoxymethoxy)benzene-1-thiol makes it unique compared to its analogs. This combination of functional groups imparts distinct reactivity and potential applications.
- Reactivity: The thiol group in this compound allows for unique interactions with biological molecules, which is not observed in its analogs lacking this group .
Eigenschaften
Molekularformel |
C8H9BrO2S |
|---|---|
Molekulargewicht |
249.13 g/mol |
IUPAC-Name |
5-bromo-2-(methoxymethoxy)benzenethiol |
InChI |
InChI=1S/C8H9BrO2S/c1-10-5-11-7-3-2-6(9)4-8(7)12/h2-4,12H,5H2,1H3 |
InChI-Schlüssel |
BFVXQRYAOBQVBD-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=C(C=C1)Br)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 7-(1,3-dioxoisoindol-2-yl)-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13642433.png)
